1,3-Dichloro-2-(sulfinylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3Cl2NOS It is characterized by the presence of two chlorine atoms and a sulfinylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-aminobenzenesulfinic acid, followed by purification steps to isolate the desired product. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the compound more accessible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-(sulfonylamino)benzene
- 1,3-Dichloro-2-(aminosulfinyl)benzene
- 1,3-Dichloro-2-(sulfinylamino)phenol
Uniqueness
1,3-Dichloro-2-(sulfinylamino)benzene is unique due to its specific arrangement of chlorine atoms and the sulfinylamino group. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-dichloro-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-2-1-3-5(8)6(4)9-11-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAXKHKIPTCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=S=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.